molecular formula C18H17N5O5 B4228319 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B4228319
M. Wt: 383.4 g/mol
InChI Key: PDNJAUIREVJUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves the inhibition of various enzymes such as topoisomerase II, histone deacetylase (HDAC), and cyclooxygenase-2 (COX-2). It also activates the p53 pathway, which leads to apoptosis in cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines and chemokines in inflammation. It has also been shown to modulate the activity of various signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide in lab experiments is its potential for use in cancer research, neurodegenerative diseases, and inflammation. Its ability to inhibit various enzymes and modulate signaling pathways makes it a promising candidate for drug development. However, one limitation is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide. One direction is to study its safety and efficacy in vivo, particularly in animal models of cancer, neurodegenerative diseases, and inflammation. Another direction is to investigate its potential use in combination with other drugs or therapies to enhance its effects. Additionally, further studies are needed to elucidate its mechanism of action and downstream effects on cellular processes. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide.

Scientific Research Applications

2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-morpholin-4-yl-5-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5/c24-17(19-11-1-3-14-15(9-11)21-18(25)20-14)13-10-12(23(26)27)2-4-16(13)22-5-7-28-8-6-22/h1-4,9-10H,5-8H2,(H,19,24)(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJAUIREVJUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.